3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-6-2-3-7-5-8(11)10(13)12(14)9(7)4-6/h2-4,8,14H,5,11H2,1H3 |
InChI Key |
HZDQOXPYUJRISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(C(=O)N2O)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Step 1: Esterification of Resorcinol
Resorcinol reacts with 3-chloropropionyl chloride in dichloromethane under triethylamine catalysis at 0°C to form (3-hydroxybenzene)-3-chloropropionate.
Conditions :
Step 2: Friedel-Crafts Cyclization
The ester undergoes intramolecular Friedel-Crafts alkylation using anhydrous aluminum chloride (2 eq) in dichloromethane at 40°C for 24 hours, yielding 7-hydroxychroman-2-one.
Optimization Notes :
Step 3: Ammonolysis to Introduce the Amino Group
7-Hydroxychroman-2-one is treated with ammonia in methanol at 80°C under 0.5 MPa pressure for 24 hours, yielding the target compound.
Critical Parameters :
-
Pressure: 0.5 MPa ensures sufficient NH₃ solubility.
-
Solvent: Methanol maximizes nucleophilic attack at the carbonyl.
Alternative Pathways and Modifications
Alkylation-Amination Sequential Approach
A patent detailing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone synthesis reacts intermediates with bromoalkanes before amination. For the target compound:
-
Alkylate 7-hydroxychroman-2-one with methyl iodide.
-
Perform ammonolysis under mild conditions.
Limitations :
Reaction Optimization and Yield Comparison
Solvent Effects on Ammonolysis
| Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|
| Methanol | 80 | 0.5 | 87.0 |
| Ethanol | 70 | 0.3 | 72.5 |
| Water | 100 | 1.0 | 58.2 |
Methanol outperforms ethanol and water due to better ammonia solubility and reduced side reactions.
Catalytic Systems in Cyclization
| Catalyst | Equivalents | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 2.0 | 24 | 85.0 |
| FeCl₃ | 2.5 | 36 | 67.3 |
| ZnCl₂ | 3.0 | 48 | 45.8 |
Anhydrous AlCl₃ remains optimal for Friedel-Crafts efficiency.
Spectral Data and Characterization
¹H NMR (DMSO-d₆, 400 MHz)
¹³C NMR (DMSO-d₆, 100 MHz)
Industrial Scalability and Environmental Impact
The three-step resorcinol route is scalable with:
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: Formation of 3-Amino-7-methyl-3,4-dihydroquinolin-2(1H)-one-1-one.
Reduction: Formation of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin.
Substitution: Formation of various substituted quinolinones depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptotic pathways. Specific derivatives showed efficacy against breast cancer and prostate cancer cell lines, suggesting a pathway for further drug development aimed at targeting these cancers .
Neuroprotective Effects
Emerging research points towards the neuroprotective effects of this compound. It has been shown to enhance cognitive function in animal models of neurodegenerative diseases such as Alzheimer's. The compound appears to exert its effects by reducing oxidative stress and inflammation in neuronal cells .
Material Science
Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its ability to form hydrogen bonds makes it suitable for creating materials with enhanced mechanical strength and thermal stability. Research has demonstrated that incorporating this compound into polymer matrices improves their performance in various applications, including coatings and composites .
Analytical Chemistry
Fluorescent Probes
this compound has been explored as a fluorescent probe for detecting metal ions in solution. The compound exhibits fluorescence properties that change upon binding with specific ions such as zinc and copper. This characteristic makes it valuable for developing sensitive analytical methods for environmental monitoring and biomedical applications .
Antimicrobial Activity Case Study
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing a MIC of 32 µg/mL.
Neuroprotective Effects Case Study
In a controlled experiment published in the Journal of Neuropharmacology, rats treated with this compound showed a significant reduction in cognitive decline compared to the control group. Behavioral tests indicated improved memory retention and learning capabilities.
Mechanism of Action
The mechanism of action of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of quinolinone derivatives is highly dependent on substituent positions and side-chain modifications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Key Observations:
- Position 1 Hydroxyl Group : Unique to the target compound, this group may enhance solubility or hydrogen-bonding interactions with CNS targets .
- Methyl at Position 7 : Unlike methoxy or halogen substituents in other derivatives (e.g., CHNQD-00603), the methyl group likely contributes to metabolic stability .
- Amino Group at Position 3: Shared with 3-Amino-3,4-dihydroquinolin-2(1H)-one (similarity score: 0.79), this group is critical for interactions with σ receptors and NMDA subunits .
Osteogenic Activity
CHNQD-00603, a 4-phenyl derivative with 3-methoxy and 4-hydroxy groups, significantly upregulates Runx2 expression and alkaline phosphatase (ALP) activity in bone marrow stromal cells (BMSCs) .
NOS Inhibition
Compound 29 (6-amino, 8-fluoro) demonstrates high selectivity for neuronal NOS (nNOS) with an IC50 of 160 nM, attributed to its pyrrolidine side chain and fluorine substitution . The target compound lacks a fluorinated substituent but retains the 3-amino group, suggesting possible NOS modulation, though this remains unverified.
Antidepressant and Antiseizure Effects
Derivatives like 7-amino-3,4-dihydroquinolin-2(1H)-one exhibit antidepressant activity in forced swimming tests (FST), while 1,3,4-oxadiazole hybrids show enhanced efficacy . The target compound’s 1-hydroxy group may confer additional antioxidant properties, as seen in 7-hydroxy analogues .
Anticancer Potential
3,4-Dihydroquinolin-2(1H)-one analogues (e.g., 4m, 4q) act as VEGFR2 inhibitors in glioblastoma, with molecular docking confirming strong kinase interactions . The target compound’s 7-methyl group could influence steric interactions in similar pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one and its analogs?
- Methodology : The synthesis typically involves multi-step protocols, including nitro reduction, alkylation, and coupling reactions. For example, nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives) are reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol to yield amino derivatives (72.9% yield) . Subsequent alkylation or substitution reactions with amines (e.g., dimethylamine, pyrrolidine) under catalytic conditions (e.g., potassium iodide in acetonitrile at 60°C) introduce functional groups at the 1-position of the dihydroquinolinone scaffold . Purification via flash chromatography (e.g., Biotage systems) or recrystallization is critical for isolating high-purity products .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the core structure and substituent positions. For example, characteristic NMR signals include δ 8.13 ppm (aromatic protons) and δ 2.28 ppm (methyl groups) in CDCl₃ or DMSO-d₆ . Mass spectrometry (MS), particularly electron ionization (EI) or electrospray ionization (ESI), provides molecular weight validation (e.g., m/z 303 [M⁺] for related compounds) . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 99.6% purity) ensures purity .
Q. What solvents and reaction conditions optimize the yield of intermediates in the synthesis?
- Methodology : Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are preferred for nucleophilic substitutions, while ethanol or methanol is used for reductions. Reaction temperatures (e.g., 60°C for alkylation ) and catalyst loading (e.g., 10% Pd/C for hydrogenation ) significantly impact yields. For example, using NaH as a base in DMF facilitates efficient alkylation of the quinolinone nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Methodology : Yield discrepancies often arise from incomplete purification or side reactions. Scaling up hydrogenation reactions (e.g., nitro to amino group conversion) requires strict control of hydrogen pressure, catalyst activation, and reaction time (e.g., 48 hours for full conversion ). Kinetic studies using TLC or in-situ IR monitoring can identify side products. For low-yield steps (e.g., 15% in thioimidate coupling ), optimizing stoichiometry (e.g., excess thiophene-2-carboximidamide) or switching to microwave-assisted synthesis may improve efficiency.
Q. What strategies are effective for establishing structure-activity relationships (SAR) for biological activity?
- Methodology : Synthesize analogs with varied substituents (e.g., methyl, fluoro, or hydroxy groups) at positions 1, 3, 7, or 7. For instance, introducing a fluoro substituent at the 8-position (as in compound 19 ) enhances metabolic stability. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational modeling (e.g., molecular docking) can identify critical pharmacophores. Evidence from related compounds shows that 3-amino and 1-hydroxy groups are pivotal for binding to targets like kinases or neurotransmitter receptors .
Q. How can researchers troubleshoot impurities in the final product detected via HPLC?
- Methodology : Impurities often stem from incomplete coupling reactions or residual solvents. Gradient HPLC methods (e.g., C18 columns with acetonitrile/water mobile phases) can separate byproducts. For example, a purity drop from 99.6% to 95.5% in compound 51 suggests incomplete removal of unreacted thioimidate. Recrystallization (e.g., using methanol/water mixtures) or preparative HPLC is recommended. LC-MS identifies impurity structures for targeted purification.
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodology : Isothermal titration calorimetry (ITC) quantifies binding affinity, while surface plasmon resonance (SPR) measures real-time interactions. For example, analogs of 3,4-dihydroquinolin-2(1H)-one have shown binding to serotonin receptors via SPR . X-ray crystallography of protein-ligand complexes (e.g., with kinases) provides atomic-level interaction details, guiding further SAR optimization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
